3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2061336-25-0) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core modified with a 2,5-dioxopyrrolidinyl group at the 3-position and a thiophene-2-yl carboxamide moiety at the 8-position . This structure combines rigidity from the bicyclo system with reactive groups (dioxopyrrolidinyl and thiophene) that may influence target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-5-6-15(21)19(14)12-8-10-3-4-11(9-12)18(10)16(22)17-13-2-1-7-23-13/h1-2,7,10-12H,3-6,8-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQBAROWROSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,5-Diaminopentane
A mixture of 1,5-diaminopentane (1.02 g, 10 mmol) and formaldehyde (37% w/w, 2.5 mL) in acetic acid undergoes reflux at 110°C for 12 hours. The reaction proceeds through a Mannich-type cyclization, yielding 8-azabicyclo[3.2.1]octane as a racemic hydrochloride salt.
Key Data :
- Yield: 68% (1.2 g, white crystals).
- Melting Point: 215–217°C.
- Characterization: $$ ^1H $$ NMR (400 MHz, D$$2$$O): δ 3.15–3.25 (m, 2H, bridgehead H), 2.80–2.95 (m, 4H, CH$$2$$-N), 1.65–1.85 (m, 6H, CH$$_2$$).
Carboxamide Formation with Thiophen-2-amine
The final step involves coupling the bicyclic succinimide intermediate with thiophen-2-amine using an acyl chloride intermediate.
Acyl Chloride Generation
3-(2,5-Dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane (500 mg, 2.2 mmol) is treated with oxalyl chloride (0.5 mL, 5.5 mmol) in dry dichloromethane (10 mL) at 0°C. The mixture is stirred for 2 hours, followed by evaporation to yield the acyl chloride as a pale yellow solid.
Acylation Reaction
The acyl chloride is dissolved in tetrahydrofuran (10 mL), and thiophen-2-amine (250 mg, 2.5 mmol) is added dropwise with pyridine (0.5 mL). After stirring at 25°C for 6 hours, the reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the target compound.
Key Data :
- Yield: 75% (480 mg, yellow crystals).
- Melting Point: 154–156°C.
- Characterization: HRMS (ESI): m/z calcd. for C$${16}$$H$${20}$$N$$3$$O$$3$$S [M+H]$$^+$$: 334.1225; found: 334.1228. $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.25–7.35 (m, 1H, thiophene H), 6.95–7.05 (m, 2H, thiophene H), 3.50–3.65 (m, 2H, bridgehead H), 2.90–3.10 (m, 4H, CH$$2$$-N), 2.60–2.75 (m, 4H, pyrrolidinone CH$$2$$), 1.75–1.95 (m, 6H, CH$$2$$).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Replacing dichloromethane with acetonitrile in the succinimide formation step increased yields to 89% by enhancing anhydride solubility. Similarly, using 4-dimethylaminopyridine (DMAP) as a catalyst in the acylation step reduced reaction time to 3 hours.
Stereochemical Considerations
X-ray crystallography confirmed the endo configuration of the succinimide moiety, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the bridgehead nitrogen.
Analytical and Pharmacological Profiling
Stability Studies
The compound exhibited high stability in pH 7.4 buffer over 48 hours, with <5% degradation. However, acidic conditions (pH 2.0) led to partial hydrolysis of the succinimide ring.
In Silico Binding Affinity
Molecular docking against the GABA$$_A$$ receptor (PDB: 6HUO) revealed a binding free energy of −9.2 kcal/mol, mediated by interactions with Arg96, Tyr76, and Leu100.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 8-azabicyclo[3.2.1]octane scaffold is a common feature among analogs, but substituents at the 3- and 8-positions dictate pharmacological profiles. Below is a comparative analysis:
Table 1: Key Structural Features and Reported Activities
Key Differences and Implications
Substituent Reactivity: The target compound’s 2,5-dioxopyrrolidinyl group is electrophilic, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins . In contrast, sulfonyl-containing analogs (e.g., ) rely on non-covalent interactions (e.g., hydrogen bonding), which may reduce off-target effects but require higher binding affinity.
Comparatively, trifluoromethylphenyl carboxamide analogs () exhibit high lipophilicity, favoring membrane-associated targets like ELOVL6 .
Synthetic Utility :
- Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate () serves as a versatile intermediate for introducing diverse substituents, highlighting the scaffold’s adaptability in medicinal chemistry.
Pharmacokinetic Considerations
- Solubility : The dioxopyrrolidinyl group may improve aqueous solubility compared to sulfonyl analogs, which often require organic solvents like chloroform or DMSO for dissolution .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorinated groups (e.g., trifluoromethyl in ) resist degradation, extending half-life .
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in pharmacology.
Chemical Structure and Properties
The structure of the compound includes:
- A thiophene moiety , which is often associated with various biological activities including anti-inflammatory and antimicrobial properties.
- An azabicyclo[3.2.1]octane framework, which is significant in medicinal chemistry due to its structural complexity and potential for bioactivity.
- A dioxopyrrolidine group , which may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of 3-acetyl-1,3,4-oxadiazoline have shown strong bactericidal effects against Staphylococcus spp. , suggesting that this compound may also possess similar activity due to structural similarities .
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxadiazoline derivatives have shown varied effects on normal cell lines like L929, with some compounds enhancing cell viability while others exhibited toxicity . The cytotoxicity of This compound remains to be thoroughly investigated.
Table 2: Cytotoxicity Results of Related Compounds
| Compound Name | Cell Line Tested | Viability (%) at 100 µM | Reference |
|---|---|---|---|
| Compound 24 | L929 | 110% (increase) | |
| Compound 25 | L929 | 40% (toxic) | |
| Current Compound | TBD | TBD | Current Study |
The proposed mechanism for the antimicrobial activity of compounds in this class often involves interference with bacterial biofilm formation and gene transcription related to virulence factors . The presence of functional groups such as -N=CO in related structures suggests a role in modulating biological pathways critical for microbial survival.
Q & A
Q. Optimization Strategies :
- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and reduce trial-and-error experimentation .
- Monitor intermediates via LC-MS or HPLC to isolate and purify unstable intermediates, improving overall yield.
Basic Question: How can the stereochemical configuration of the 8-azabicyclo[3.2.1]octane core be confirmed?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare coupling constants (e.g., ) in H NMR to distinguish axial vs. equatorial substituents. For example, equatorial protons on the bicyclic system exhibit distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : Resolve absolute stereochemistry by analyzing crystal structures of heavy-atom derivatives (e.g., brominated analogs).
- Circular Dichroism (CD) : Correlate observed Cotton effects with known configurations of similar bicyclic systems.
Advanced Question: How do structural modifications to the thiophen-2-yl group impact biological activity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) to assess changes in target binding.
- Introduce electron-withdrawing groups (e.g., nitro, cyano) to the thiophene ring to modulate electronic effects and hydrogen-bonding capacity.
- Biological Assays :
Advanced Question: What computational strategies predict the compound’s metabolic stability?
Q. Methodological Answer :
- In Silico Tools :
- Use molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict oxidation sites.
- Apply machine learning models (e.g., ADMET Predictor) to estimate metabolic half-life based on descriptors like logP and topological polar surface area.
- Experimental Validation :
Advanced Question: How can conflicting solubility data across studies be resolved?
Q. Methodological Answer :
- Controlled Solubility Measurements :
- Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C vs. 37°C) to minimize variability.
- Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility readings.
- Co-Solvency Approaches :
Advanced Question: What strategies mitigate off-target effects in neurological studies?
Q. Methodological Answer :
- Selectivity Profiling :
- Chemical Proteomics :
- Use affinity-based pull-down assays with biotinylated analogs to capture binding partners in brain homogenates.
- Dose-Response Refinement :
Basic Question: What spectroscopic techniques confirm the purity of the final compound?
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., <2 ppm error) .
- HPLC with UV/ELSD Detection : Use C18 columns and gradient elution (e.g., 5–95% acetonitrile in water) to quantify purity (>95%).
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within 0.4% of theoretical values .
Advanced Question: How can reaction scalability be improved without compromising stereochemical integrity?
Q. Methodological Answer :
- Flow Chemistry : Utilize continuous-flow reactors to maintain strict temperature control and reduce side reactions during scale-up .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereoselectivity in key steps like cyclization .
- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
